molecular formula C18H17N3O2 B2704376 N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide CAS No. 2191265-51-5

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B2704376
CAS No.: 2191265-51-5
M. Wt: 307.353
InChI Key: AXRZKZWEIIEWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methyl group at the 6-position and a naphthalene ring connected via an acetamide linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide typically involves multiple steps:

    Formation of the pyrimidine intermediate: The starting material, 6-methylpyrimidine, is synthesized through a condensation reaction between acetylacetone and guanidine.

    Naphthalene derivative preparation: Naphthalene-1-ol is converted to its corresponding naphthyl ether using an alkylating agent such as methyl iodide.

    Coupling reaction: The pyrimidine intermediate is then coupled with the naphthalene derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl ether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthyl ethers.

Scientific Research Applications

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-methylpyrimidin-4-yl)methyl)-2-(phenoxy)acetamide
  • N-((6-methylpyrimidin-4-yl)methyl)-2-(benzyloxy)acetamide

Uniqueness

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide stands out due to its unique naphthalene moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and a broader range of reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-9-15(21-12-20-13)10-19-18(22)11-23-17-8-4-6-14-5-2-3-7-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRZKZWEIIEWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.